molecular formula C9H12FNO B2539566 1-Amino-3-(4-fluorophenyl)propan-2-ol CAS No. 1225964-80-6

1-Amino-3-(4-fluorophenyl)propan-2-ol

Cat. No. B2539566
CAS RN: 1225964-80-6
M. Wt: 169.199
InChI Key: SFMLKLIEYBJJSP-UHFFFAOYSA-N
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Description

1-Amino-3-(4-fluorophenyl)propan-2-ol, also known as 4-Fluoroamphetamine (4-FA), is a synthetic compound that belongs to the phenethylamine class of drugs. It is a potent stimulant that has been used for scientific research purposes. 4-FA has a similar chemical structure to amphetamine and MDMA, but it has unique properties that make it different from these drugs. In

Scientific Research Applications

Cardioselectivity and Beta-Adrenoceptor Blocking

1-Amino-3-(4-fluorophenyl)propan-2-ol has been studied in relation to its cardioselectivity as a beta-adrenoceptor blocking agent. Research has shown that compounds in this series, including those with similar structures, have a substantial cardioselectivity and affinity to beta 1-adrenoceptors, particularly in rat ventricular muscle. This suggests potential applications in cardiovascular medications (Rzeszotarski et al., 1979).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of compounds related to this compound have been explored for antimicrobial applications. Novel compounds synthesized from similar structures have been characterized and their antimicrobial activity assessed, highlighting their potential as antimicrobial agents (Nagamani et al., 2018).

Antioxidant Properties

Compounds similar to this compound have been synthesized and studied for their antioxidant properties. These compounds exhibit antioxidant activity, which depends on certain structural features, suggesting potential use in therapeutic or preventive applications for oxidative stress-related conditions (Isakhanyan et al., 2011).

Enzymatic Synthesis and Polyamines

The enzymatic synthesis of cyclic polyamines using substrates related to this compound has been explored. This method offers a broad range of potential polyamine products, which are significant in various biochemical and pharmaceutical processes (Cassimjee et al., 2012).

Potential Antipsychotic Agents

Research on compounds structurally related to this compound has indicated their potential as antipsychotic agents. These compounds have shown promising results in various pharmacological test models, suggesting their utility in the development of new antipsychotic medications (Wise et al., 1985).

properties

IUPAC Name

1-amino-3-(4-fluorophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMLKLIEYBJJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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